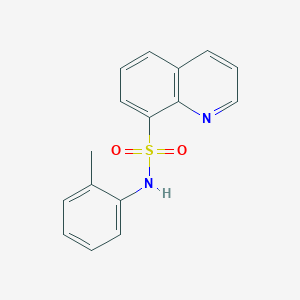
2-(2-Isopropyl-5-methylphenoxy)acetic acid
Übersicht
Beschreibung
2-(2-Isopropyl-5-methylphenoxy)acetic acid is a chemical compound that has been explored for its potential biological activities. It serves as a core structure for synthesizing a variety of acetyl amino acids and dipeptides, which have shown promising antibacterial and antifungal properties .
Synthesis Analysis
The synthesis of derivatives of 2-(2-Isopropyl-5-methylphenoxy)acetic acid involves the coupling of the acid with amino acid methyl esters or dipeptides. This process uses dicyclohexylcarbodiimide (DCC) as a coupling agent and triethylamine (TEA) as a base. The reaction is part of a broader effort to create compounds with potential therapeutic applications, particularly as antibacterial and antifungal agents .
Molecular Structure Analysis
The molecular structures of the synthesized compounds based on 2-(2-Isopropyl-5-methylphenoxy)acetic acid were confirmed using a variety of analytical techniques. These include elemental analyses, Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS). These methods ensure the accuracy of the synthesized molecular structures and the purity of the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the acetyl amino acids and dipeptides are characterized by the formation of amide bonds between the phenoxy acetic acid and the amino components. The efficacy of these reactions is evidenced by the successful creation of compounds with significant biological activity, suggesting that the chemical reactions are efficient and produce the desired modifications to the parent molecule .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(2-Isopropyl-5-methylphenoxy)acetic acid derivatives are not detailed in the provided data, the general properties such as solubility, melting point, and stability can be inferred from the standard characteristics of similar acetyl amino acids and peptides. The biological evaluation of these compounds indicates that they possess properties that enable them to interact effectively with bacterial and fungal targets, leading to their potent antibacterial and antifungal activities .
Biological Evaluation and Case Studies
The biological evaluation of the synthesized compounds revealed that certain derivatives exhibit potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, other derivatives were found to be potent antifungal agents against Candida albicans. These findings suggest that the 2-(2-Isopropyl-5-methylphenoxy)acetic acid derivatives have potential as therapeutic agents in treating infections caused by these pathogens .
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Research
- Specific Scientific Field: Pharmaceutical Research
- Summary of the Application: This compound has been used in the synthesis of a series of new 2-(2’-isopropyl-5’-methylphenoxy)acetyl amino acids and peptides . These synthesized compounds have potential applications in the development of new pharmaceuticals, particularly as antibacterial and antifungal agents .
- Methods of Application or Experimental Procedures: The 2-(2’-isopropyl-5’-methylphenoxy)acetic acid was coupled with amino acid methyl esters/dipeptides using DCC as a coupling agent and TEA as a base . The structures of the newly synthesized compounds were elucidated by elemental analyses as well as FTIR, 1 H NMR, 13 C NMR and MS spectral data .
- Results or Outcomes: The newly synthesized compounds were evaluated for antibacterial and antifungal activities. Some compounds were found to exhibit potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, while others were found to be potent antifungal agents against pathogenic Candida albicans .
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis
- Summary of the Application: This compound has been used in the synthesis of various other compounds, including “(2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID METHYL ESTER” and "(2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID HYDRAZIDE" . These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science .
- Results or Outcomes: The outcomes of these syntheses are new compounds with potential applications in various fields .
Application in Plant Growth Regulation
- Specific Scientific Field: Plant Biology
- Summary of the Application: “2-Methylphenoxy)acetic acid”, a compound similar to “2-(2-Isopropyl-5-methylphenoxy)acetic acid”, has been used to regulate plant growth .
- Methods of Application or Experimental Procedures: The compound is typically applied to plants in a diluted form. The specific methods of application and the concentration used can vary depending on the specific type of plant and the desired outcome .
- Results or Outcomes: The application of this compound can influence the growth and development of plants .
Application in Synthesis of Derivatives
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: This compound has been used in the synthesis of various derivatives, including “(2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID METHYL ESTER” and "(2-ISOPROPYL-5-METHYL-PHENOXY)-ACETIC ACID HYDRAZIDE" . These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science .
- Results or Outcomes: The outcomes of these syntheses are new compounds with potential applications in various fields .
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: Phenoxy acetic acid, a group to which “2-(2-Isopropyl-5-methylphenoxy)acetic acid” belongs, has been used in the synthesis of a variety of derivatives with potential therapeutic applications . These include chalcone, indole, and quinoline derivatives .
- Results or Outcomes: The outcomes of these syntheses are new compounds with potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZAHIYMVFXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277456 | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropyl-5-methylphenoxy)acetic acid | |
CAS RN |
5333-40-4 | |
| Record name | 5333-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Isopropyl-5-methylphenoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



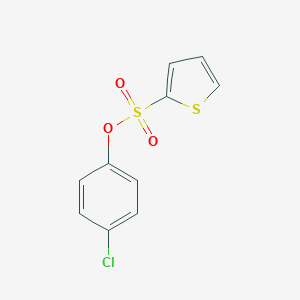
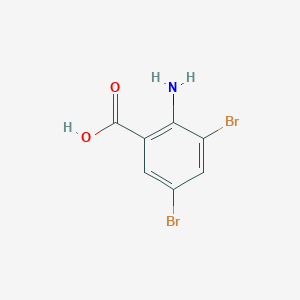
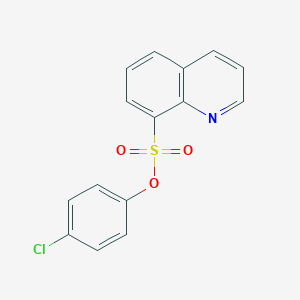
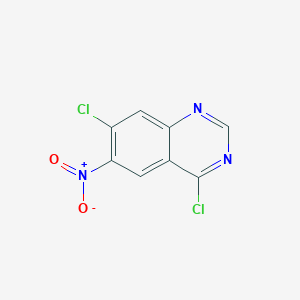
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
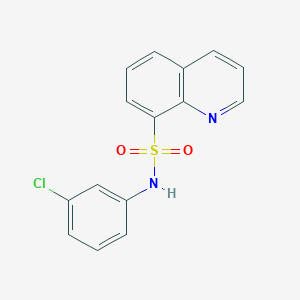
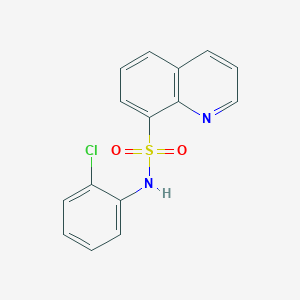
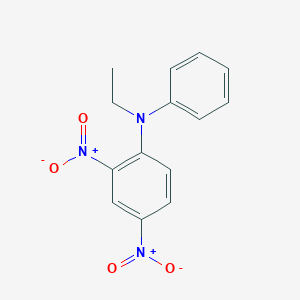

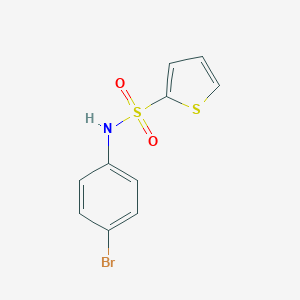
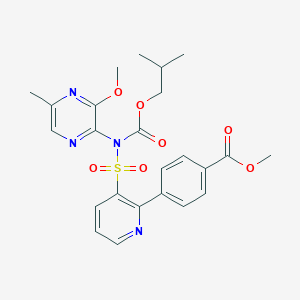
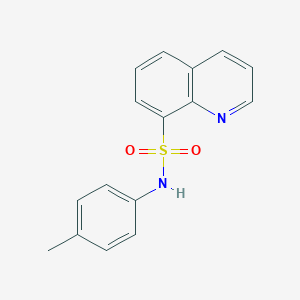
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
